1-(3-Phenylpropanoyl)azepane
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Description
“1-(3-Phenylpropanoyl)azepane” is a compound that involves an azepane ring. Azepane is an organic compound with the formula (CH2)6NH . It is a colorless liquid and a cyclic secondary amine . It is a precursor to several drugs and pesticides .
Synthesis Analysis
The synthesis of azepane derivatives often involves the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation . A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Molecular Structure Analysis
Azepane is a seven-membered ring structure with one nitrogen atom . The molecular structure of azepane has been determined by gas phase electron diffraction .Chemical Reactions Analysis
Azepane and its derivatives exhibit different chemical reactions. Most of the mechanisms involved in these reactions are the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .Physical and Chemical Properties Analysis
Physical properties of azepane include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the ability of a substance to undergo a specific chemical change .Future Directions
There is unflagging interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
Properties
IUPAC Name |
1-(azepan-1-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(16-12-6-1-2-7-13-16)11-10-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNZRJVYXXSGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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